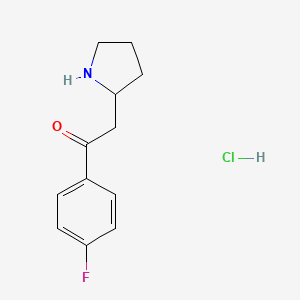
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
説明
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, also known as 4-F-PVP, is a synthetic stimulant of the cathinone class that has been used in scientific research to study the effects of psychostimulants. It is a derivative of the parent compound pyrrolidinopentiophenone (also known as α-PVP), which is a structural analog of the cathinone drug α-PVP. 4-F-PVP has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects.
科学的研究の応用
Inhibition of Blood Platelet Aggregation
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has been studied for its potential to inhibit ADP-induced aggregation of blood platelets. This compound was part of a larger series of similar compounds synthesized for this purpose, demonstrating the potential application in cardiovascular research and therapeutic development (Grisar et al., 1976).
Crystal Structure and Synthesis
The compound's structure and synthesis methods have been explored, contributing to the field of organic chemistry. Specifically, the crystal structure of related compounds has been studied, providing insights into molecular interactions and stability (Sharma et al., 2013).
Reactivity and Stability Studies
Research has delved into the reactivity and stability of derivatives of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride. This includes studying their electronic properties and their potential in non-linear optics, which can be significant in the development of new materials (Murthy et al., 2017).
Electrochromic Properties
The electrochromic properties of related compounds have been explored, suggesting potential applications in smart materials and electronic displays. This research contributes to the development of new materials with unique optical properties (Türkarslan et al., 2007).
Condensation Reactions and Synthesis
The compound has been utilized in various chemical reactions, such as condensation reactions. These studies contribute to synthetic chemistry, providing methods for creating novel compounds with potential applications in material science and pharmaceutical development (Percino et al., 2007).
Development of New Chemical Structures
Research has also focused on developing new chemical structures using this compound as a building block. This includes the creation of novel heterocyclic compounds, which could have implications in pharmaceutical research and development (Almansa et al., 2008).
Synthesis of Derivatives for Receptor Modulation
The synthesis of derivatives of this compound has been explored for potential modulation of specific receptors. This research is crucial for drug discovery, particularly in identifying new therapeutic agents (Fujio et al., 2000).
特性
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11;/h3-6,11,14H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFLWZYOLYWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)


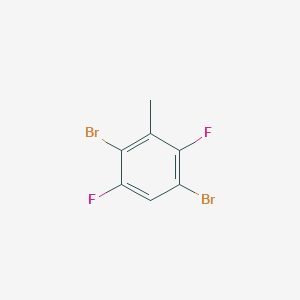
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)

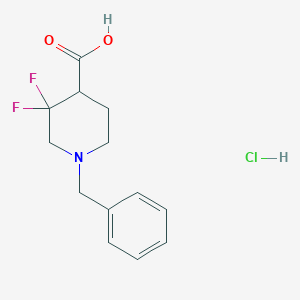
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)
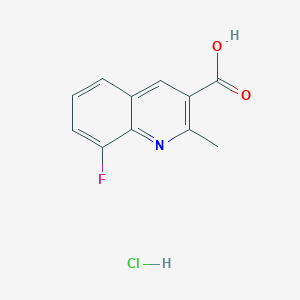
![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)
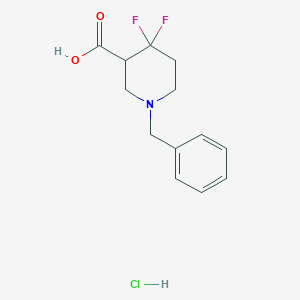


![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)